tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate: is a synthetic organic compound with a complex structure that includes an azetidine ring, a tert-butyl ester group, and a difluoroethyl aminooxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.
Attachment of the Aminooxy Group: The aminooxy group is incorporated through reactions with hydroxylamine derivatives.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, high-yielding reagents, and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can target the difluoroethyl group or the azetidine ring, potentially leading to defluorination or ring opening.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), thiols, amines.
Major Products
Oxidation: Oximes, nitroso compounds.
Reduction: Defluorinated derivatives, ring-opened products.
Substitution: Azido derivatives, thioethers, secondary amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Reagent Development: Employed in the development of new reagents for organic synthesis.
Biology
Bioconjugation: The aminooxy group can react with carbonyl compounds, making it useful in bioconjugation techniques for labeling biomolecules.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate depends on its application. In bioconjugation, the aminooxy group reacts with aldehydes or ketones to form stable oxime linkages. In medicinal chemistry, its mechanism would involve interactions with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-hydroxyazetidine-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-ethoxyazetidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate can influence its reactivity and interactions compared to its analogs. This can result in different biological activities or chemical properties, making it a unique compound for specific applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
CAS No. |
2680533-56-4 |
---|---|
Molecular Formula |
C11H20F2N2O4 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.